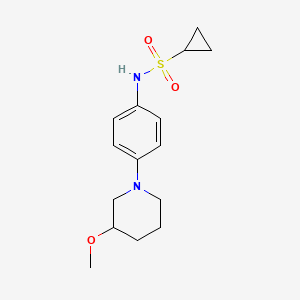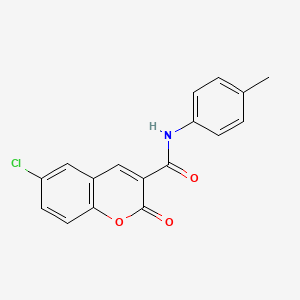![molecular formula C15H19N5 B2961633 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 338975-79-4](/img/structure/B2961633.png)
4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine” is an organic compound with the CAS Number: 2341606-94-6 . It has a molecular weight of 269.35 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related compounds that have been synthesized. For instance, a novel synthesis method has been developed for Imatinib, a similar compound, which involves nucleophilic substitution and hydrolysis reactions .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) . This suggests that the compound has a complex structure involving a methylpiperazinyl group attached to a phenylpyrimidin-2-amine group .Physical and Chemical Properties Analysis
This compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 269.35 .科学的研究の応用
Histamine H4 Receptor Ligands
- Compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, an analog of the main compound, has shown potential as a histamine H4 receptor (H4R) antagonist. It exhibited anti-inflammatory and antinociceptive activities in animal models, indicating its potential in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
- A class of 2,4-disubstituted pyrimidines, including variants of the main compound, was designed and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds are significant in Alzheimer's disease research, with some showing high potency and selectivity (Mohamed et al., 2011).
Antibacterial Activity
- Derivatives of the compound were synthesized and showed notable antibacterial activity. This includes benzyl piperazine with pyrimidine and isoindolinedione derivatives, highlighting its potential in developing new antibacterial agents (Merugu et al., 2010).
Inhibitors of 15-Lipoxygenase
- Certain derivatives, specifically involving tertiaryamino pyrimidin-4-yl groups, were synthesized and evaluated as potential inhibitors of 15-lipoxygenase. This enzyme is involved in inflammatory and allergic responses (Asghari et al., 2016).
Histamine H3 Receptor Ligands
- Studies on 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, related to the main compound, demonstrated high affinity to human histamine H3 receptors. This suggests potential applications in treating disorders related to histamine H3 receptor dysfunctions (Sadek et al., 2014).
Anti-Anoxic Activity
- Novel derivatives containing the compound showed significant anti-anoxic (AA) activity in mice, indicating potential applications in treating conditions related to oxygen deprivation (Kuno et al., 1993).
Anticancer and Anti-5-Lipoxygenase Agents
- Pyrazolopyrimidines derivatives, related to the main compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer therapy and inflammatory diseases (Rahmouni et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary target of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is the tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
this compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are critical for cell growth and proliferation. By inhibiting tyrosine kinases, the compound can disrupt these pathways, leading to the inhibition of cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . This is due to its inhibitory effect on tyrosine kinases, which play a crucial role in these cellular processes .
生化学分析
Biochemical Properties
The compound 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine interacts with various enzymes and proteins in biochemical reactions. Specifically, it inhibits the activity of tyrosine kinases . These interactions are crucial for its role in treating diseases like leukemia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of tyrosine kinases . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
特性
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)14-6-7-17-15(16)18-14/h2-7H,8-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMPXNBZQGDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2961561.png)
![3-amino-N-(4-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2961562.png)

![N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2961564.png)
![[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2961566.png)
![Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)
![N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2961568.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)



